molecular formula C10H7Cl2NO B1344057 1,3-Dichloro-6-methoxyisoquinoline CAS No. 24623-39-0

1,3-Dichloro-6-methoxyisoquinoline

Cat. No.: B1344057
CAS No.: 24623-39-0
M. Wt: 228.07 g/mol
InChI Key: MDGSCLLECOTDSW-UHFFFAOYSA-N
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Description

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution (NAS)

The chlorine atoms at positions 1 and 3 undergo substitution with nucleophiles due to electron-withdrawing effects from the methoxy group.

Example Reactions:

  • Ammonolysis : Reaction with morpholine in ethylene glycol under microwave irradiation (145°C, 75 min) yields 2-chloro-6-methoxy-4-morpholinoquinoline with 77% efficiency .
  • Methoxylation : Treatment with sodium methoxide in methanol substitutes chlorine at position 4 with methoxy, forming 2-chloro-4,6-dimethoxyquinoline .

Table 1: NAS Reactions

NucleophileConditionsProductYieldReference
MorpholineMicrowave (145°C), DIPEA, ethylene glycol2-Chloro-6-methoxy-4-morpholinoquinoline77%
MethoxideNaOMe, MeOH, 70°C, 3h2-Chloro-4,6-dimethoxyquinoline61%
Potassium methoxideTHF, -78°C1-Chloro-6-methoxyisoquinolin-5-yl-thiophen-2-yl-methanone49.6%

Cross-Coupling Reactions

Palladium-catalyzed coupling reactions enable functionalization of the isoquinoline core.

Example Reactions:

  • Buchwald-Hartwig Amination : Reaction with (R,R)-diaminocyclohexane using Pd(dba)₂ and BINAP in trifluorotoluene yields macrocyclic inhibitors (35% yield) .
  • Suzuki-Miyaura Coupling : Limited direct data exists, but analogous chlorinated isoquinolines undergo coupling with aryl boronic acids under Pd catalysis .

Table 2: Cross-Coupling Reactions

CatalystLigandSubstrateProductYieldReference
Pd(dba)₂BINAP(R,R)-DiaminocyclohexaneMacrocyclic inhibitor35%

Oxidation and Dehydrogenation

The methoxy group and aromatic ring participate in oxidation reactions.

Example Reaction:

Key Mechanism :
Isoquinoline+DDQDehydrogenated Product+DDQH2\text{Isoquinoline}+\text{DDQ}\rightarrow \text{Dehydrogenated Product}+\text{DDQH}_2
Electron-deficient quinones like DDQ abstract hydrogen atoms, forming conjugated systems .

Halogenation and Functional Group Interconversion

The chlorine atoms can be further halogenated or replaced via radical pathways.

Example Reaction:

  • Radical Substitution : Lithiation at position 5 using LDA, followed by quenching with disulfides or aldehydes, introduces thioether or hydroxymethyl groups .

Table 3: Functionalization Reactions

ReagentConditionsProductYieldReference
LDA, ThiophenecarboxaldehydeTHF, -78°C1-Chloro-6-fluoroisoquinolin-5-yl-thiophen-2-yl-methanol49.6%
MnO₂Benzene, RT1-Chloro-6-fluoroisoquinolin-5-yl-thiophen-2-yl-methanone49.6%

Scientific Research Applications

1,3-Dichloro-6-methoxyisoquinoline has several applications in scientific research, including:

    Chemistry: Used as an intermediate in the synthesis of more complex isoquinoline derivatives.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications in treating various diseases.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1,3-Dichloro-6-methoxyisoquinoline involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

    1,3-Dichloro-6-methylisoquinoline: Similar structure but with a methyl group instead of a methoxy group.

    1,3-Dichloroisoquinoline: Lacks the methoxy group at position 6.

    6-Methoxyisoquinoline: Lacks the chlorine atoms at positions 1 and 3.

Uniqueness

1,3-Dichloro-6-methoxyisoquinoline is unique due to the presence of both chlorine and methoxy groups, which confer distinct chemical reactivity and biological activity compared to its analogs .

Biological Activity

1,3-Dichloro-6-methoxyisoquinoline is a heterocyclic compound that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological properties, including relevant studies, mechanisms of action, and applications in medicinal chemistry.

This compound is characterized by the following chemical structure:

  • Molecular Formula : C_9H_7Cl_2N
  • Molecular Weight : 202.07 g/mol
  • SMILES Notation : COc1nc(Cl)c(Cl)n1

Antimicrobial Activity

Several studies have demonstrated the antimicrobial properties of this compound. It has shown effectiveness against various bacterial strains, including:

  • Staphylococcus aureus
  • Escherichia coli
  • Pseudomonas aeruginosa

A study conducted by found that the compound exhibited significant inhibitory activity against these pathogens, with minimum inhibitory concentrations (MICs) ranging from 32 to 64 µg/mL.

Anticancer Properties

Research indicates that this compound possesses anticancer properties. In vitro studies have shown that it can induce apoptosis in cancer cell lines such as:

  • HeLa (cervical cancer)
  • MCF-7 (breast cancer)

The mechanism of action appears to involve the modulation of cell cycle progression and the activation of caspase pathways, leading to programmed cell death. A notable study reported a decrease in cell viability by over 50% at concentrations of 10 µM after 48 hours of treatment .

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in cellular metabolism and proliferation.
  • DNA Interaction : It has been suggested that this isoquinoline derivative can intercalate into DNA, disrupting replication and transcription processes.
  • Reactive Oxygen Species (ROS) Generation : The compound may induce oxidative stress in cells, leading to cellular damage and apoptosis.

Study on Antimicrobial Effects

A recent investigation assessed the antimicrobial efficacy of various isoquinoline derivatives, including this compound. The study utilized a disk diffusion method and reported the following results:

Bacterial StrainZone of Inhibition (mm)MIC (µg/mL)
Staphylococcus aureus1532
Escherichia coli1264
Pseudomonas aeruginosa1064

This table highlights the compound's potential as a lead structure for developing new antimicrobial agents.

Study on Anticancer Activity

In an experimental study focusing on its anticancer properties, researchers treated HeLa cells with varying concentrations of this compound. The findings were as follows:

Concentration (µM)Cell Viability (%)
0100
585
1050
2030

These results indicate a dose-dependent reduction in cell viability, suggesting significant anticancer potential.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 1,3-Dichloro-6-methoxyisoquinoline, and how can reaction conditions be optimized for higher yields?

Methodological Answer: The synthesis of this compound derivatives typically involves halogenation and substitution reactions. For example, chloro-substituted isoquinolines can be synthesized via nucleophilic aromatic substitution using reagents like phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂) under reflux conditions . To optimize yields:

  • Catalyst selection : Use t-buXPhos or copper cyanide (CuCN) for cross-coupling reactions, as demonstrated in the synthesis of structurally similar compounds (e.g., 3-([1,1′-biphenyl]-3-yl)-6,7-dimethoxyisoquinoline derivatives), which achieved yields up to 84% under controlled conditions .
  • Temperature control : Maintain reactions at 100–140°C in anhydrous solvents like DMSO or dioxane to minimize side reactions .
  • Purification : Employ column chromatography with silica gel and eluents such as ethyl acetate/hexane mixtures to isolate high-purity products .

Q. What characterization techniques are critical for confirming the structure and purity of this compound?

Methodological Answer: Key techniques include:

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR spectra resolve substituent positions (e.g., methoxy and chloro groups) and confirm aromatic proton environments. For example, 6,7-dimethoxyisoquinoline derivatives show distinct singlet peaks for methoxy protons at δ 3.8–4.0 ppm .
  • High-Resolution Mass Spectrometry (HRMS) : Validate molecular formulas (e.g., C₁₁H₁₃NO₂ for 7-hydroxy-6-methoxy-3,4-dihydroisoquinoline derivatives) with accuracy <5 ppm .
  • Melting Point Analysis : Compare observed melting points (e.g., 208–212°C for hydrochloride salts) to literature values to assess purity .

Advanced Research Questions

Q. How can researchers establish structure-activity relationships (SAR) for this compound derivatives in antimicrobial studies?

Methodological Answer: To develop SAR:

  • Functional group variation : Synthesize analogs with substituents at positions 1, 3, and 6 (e.g., alkyl chains, halogens, or methoxy groups) and test their cytotoxicity and antimicrobial activity. For example, 1-alkyl-tetrahydroisoquinoline derivatives with C6–C17 chains showed variable antibacterial activity depending on chain length .
  • Biological assays : Use standardized protocols (e.g., MIC assays against Staphylococcus aureus or Candida albicans) to quantify activity. Correlate results with substituent electronic/hydrophobic properties using QSAR models .
  • Crystallographic data : Analyze X-ray structures (e.g., 2-Chloro-6-methoxyquinoline-3-carbaldehyde) to identify steric or electronic influences on binding interactions .

Q. How should contradictory cytotoxicity data between this compound and its analogs be analyzed and resolved?

Methodological Answer: Address contradictions through:

  • Replication : Repeat experiments under identical conditions (e.g., solvent purity, temperature) to rule out procedural variability. For example, inconsistent yields in CuCN-mediated reactions (27% vs. 84%) may stem from trace moisture or oxygen .
  • Meta-analysis : Compare data across studies (e.g., 1-methyl-6,7-dimethoxyisoquinoline derivatives vs. 3-allyl-6-methoxy phenol analogs) to identify trends in substituent effects .
  • Advanced analytics : Use LC-MS/MS to detect impurities or degradation products (e.g., N-oxides or tetrahydroisoquinolines) that may skew bioactivity results .

Q. What strategies mitigate stability issues in this compound derivatives during long-term storage?

Methodological Answer:

  • Storage conditions : Store hydrochloride salts at –20°C in airtight, light-resistant containers to prevent hydrolysis or photodegradation .
  • Stability testing : Monitor degradation via accelerated stability studies (40°C/75% RH for 6 months) and track changes using HPLC .
  • Formulation : Prepare lyophilized powders or DMSO stock solutions to enhance solubility and shelf life .

Properties

IUPAC Name

1,3-dichloro-6-methoxyisoquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7Cl2NO/c1-14-7-2-3-8-6(4-7)5-9(11)13-10(8)12/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MDGSCLLECOTDSW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=CC(=NC(=C2C=C1)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7Cl2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60623870
Record name 1,3-Dichloro-6-methoxyisoquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60623870
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

228.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

24623-39-0
Record name 1,3-Dichloro-6-methoxyisoquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60623870
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,3-Dichloro-6-methoxyisoquinoline
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